Bis(trimethylsilyl)sulfur diimide
Overview
Description
Bis(trimethylsilyl)sulfur diimide is an organosulfur compound with the formula S(NSiMe3)2 (Me = CH3) . It is a colorless liquid and a diaza analogue of sulfur dioxide, i.e., a sulfur diimide . It is often used as a reagent in the synthesis of sulfur nitrides .
Synthesis Analysis
Bis(trimethylsilyl)sulfur diimide is prepared by the reaction of thionyl chloride and sodium bis(trimethylsilyl)amide . The reaction is as follows: SOCl2 + 2 NaN(SiMe3)2 → S(NSiMe3)2 + 2 NaCl + O(SiMe3)2 .Molecular Structure Analysis
The molecular formula of Bis(trimethylsilyl)sulfur diimide is C6H18N2SSi2 . It has a planar C–N=S=N–C core with bent C–N=S and N=S=N geometries . The InChI is InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 and the SMILES is CSi©N=S=NSi©C .Chemical Reactions Analysis
Bis(trimethylsilyl)sulfur diimide is a reagent in the synthesis of sulfur nitrides . For example, it is a precursor to C2(N2S)2 . Sulfur diimides are electrophilic and undergo Diels–Alder reactions with dienes . Organolithium reagents attack at the sulfur to give the corresponding nitrogen anion .Physical And Chemical Properties Analysis
Bis(trimethylsilyl)sulfur diimide has a molar mass of 206.45 g·mol−1 . It is a colorless liquid with a density of 0.877 g/mL at 25 °C . The boiling point is 59–61 °C .Scientific Research Applications
Bis(trimethylsilyl)sulfur diimide is an organosulfur compound with the formula S(NSiMe3)2 (Me = CH3). It’s a colorless liquid and a diaza analogue of sulfur dioxide, i.e., a sulfur diimide . It’s primarily used as a reagent in the synthesis of sulfur nitrides .
Here’s a general overview of its application:
Field: Organic Chemistry
- Application : It’s used as a reagent in the synthesis of sulfur nitrides .
- Method of Application : It’s prepared by the reaction of thionyl chloride and sodium bis(trimethylsilyl)amide . The reaction is as follows: SOCl2 + 2 NaN(SiMe3)2 → S(NSiMe3)2 + 2 NaCl + O(SiMe3)2 .
- Results : The result of this reaction is the formation of Bis(trimethylsilyl)sulfur diimide, which can be used as a precursor to C2(N2S)2 .
Safety And Hazards
properties
IUPAC Name |
trimethyl-[(trimethylsilylimino-λ4-sulfanylidene)amino]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2SSi2/c1-10(2,3)7-9-8-11(4,5)6/h1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAGRRHKURYWAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=S=N[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2SSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00319982 | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(trimethylsilyl)sulfur diimide | |
CAS RN |
18156-25-7 | |
Record name | NSC353177 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00319982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(trimethylsilyl)sulfur diimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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